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molecular formula C12H19N3O B8741937 1-(5-Propylpyrimidin-2-yl)piperidin-4-ol

1-(5-Propylpyrimidin-2-yl)piperidin-4-ol

Cat. No. B8741937
M. Wt: 221.30 g/mol
InChI Key: WUUBXWXQSMPDKM-UHFFFAOYSA-N
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Patent
US08940716B2

Procedure details

A solution of piperidin-4-ol (5.549 g, 54.9 mmol), 2-chloro-5-propylpyrimidine (8.59 g, 54.9 mmol) and K2CO3 (22.75 g, 165 mmol) in DMF (54.9 mL) was heated to 90° C., where it stirred for 15 hrs. After this time, the reaction mixture was cooled to rt. Once at the prescribe temperature, H2O (80 mL) was added and the resulting mixture was extracted with EtOAc (3×16 mL). The combined organic layers were dried (MgSO4), filtered and then concentrated to yield a residue. The residue was purified by column chromatography (silica gel, hexanes-EtOAc gradient 0 to 100% EtOAc) to afford 1-(5-propylpyrimidin-2-yl)piperidin-4-ol as a white solid (11.9 g, 97% yield). 1H NMR (400 MHz, chloroform-d) δ ppm 8.15 (s, 2H), 4.40 (dt, J=13.7, 4.4 Hz, 2H), 3.95 (td, J=8.9, 4.7 Hz, 1H), 3.27 (ddd, J=13.3, 10.0, 3.0 Hz, 2H), 2.40 (t, J=7.7 Hz, 2H), 1.87-2.05 (m, 2H), 1.44-1.65 (m, 5H), 0.94 (t, J=7.4 Hz, 3H).
Quantity
5.549 g
Type
reactant
Reaction Step One
Quantity
8.59 g
Type
reactant
Reaction Step One
Name
Quantity
22.75 g
Type
reactant
Reaction Step One
Name
Quantity
54.9 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([OH:7])[CH2:3][CH2:2]1.Cl[C:9]1[N:14]=[CH:13][C:12]([CH2:15][CH2:16][CH3:17])=[CH:11][N:10]=1.C([O-])([O-])=O.[K+].[K+].O>CN(C=O)C>[CH2:15]([C:12]1[CH:11]=[N:10][C:9]([N:1]2[CH2:6][CH2:5][CH:4]([OH:7])[CH2:3][CH2:2]2)=[N:14][CH:13]=1)[CH2:16][CH3:17] |f:2.3.4|

Inputs

Step One
Name
Quantity
5.549 g
Type
reactant
Smiles
N1CCC(CC1)O
Name
Quantity
8.59 g
Type
reactant
Smiles
ClC1=NC=C(C=N1)CCC
Name
Quantity
22.75 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
54.9 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
where it stirred for 15 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with EtOAc (3×16 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel, hexanes-EtOAc gradient 0 to 100% EtOAc)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(CC)C=1C=NC(=NC1)N1CCC(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 11.9 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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